molecular formula C17H12N4OS B6038608 N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B6038608
M. Wt: 320.4 g/mol
InChI Key: UYGAESMFSDUMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide, also known as ITD-1, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of thiadiazole derivatives and has a molecular formula of C19H13N5OS.

Mechanism of Action

N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide also inhibits the activity of glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation and differentiation. Additionally, N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide induces cell cycle arrest and apoptosis by inhibiting CDKs. In neurodegenerative diseases, N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide protects neurons from oxidative stress and reduces inflammation by inhibiting GSK-3β and NF-κB. In inflammation, N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α).

Advantages and Limitations for Lab Experiments

N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. However, there are also some limitations to using N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for the research of N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide. One potential direction is to further investigate its mechanism of action, particularly its effects on CDKs, GSK-3β, and NF-κB. Another potential direction is to explore its potential in other scientific research applications, such as infectious diseases and metabolic disorders. Additionally, further studies are needed to optimize the synthesis method of N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide and improve its solubility in water.

Synthesis Methods

The synthesis of N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2-phenyl-1H-indole-5-carboxylic acid, which is reacted with thionyl chloride and then with thiourea to form 2-phenyl-1H-indole-5-thiocarboxamide. This intermediate is then reacted with hydrazine hydrate and phenyl isothiocyanate to form N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide. The overall yield of the synthesis is around 50%.

Scientific Research Applications

N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation, N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(1H-indol-5-yl)-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-17(19-13-6-7-14-12(10-13)8-9-18-14)16-15(20-21-23-16)11-4-2-1-3-5-11/h1-10,18H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGAESMFSDUMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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